N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
Description
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the para position of the benzamide core and a 3-hydroxypropyl chain substituted with a 3-chlorophenyl group on the nitrogen atom. The molecular formula is C₁₇H₁₅ClF₃NO₂, with a molecular weight of 357.71 g/mol.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c18-14-3-1-2-12(10-14)15(23)8-9-22-16(24)11-4-6-13(7-5-11)17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTSZULOWUUFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 4-(trifluoromethyl)benzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table compares the target compound with structurally related benzamides identified in the evidence:
Key Differences and Implications
Substituent Position on Benzamide Core :
- The target compound’s 4-(trifluoromethyl) group contrasts with flutolanil’s 2-(trifluoromethyl) substitution . The para position may enhance electronic effects on the amide bond, influencing reactivity or target binding.
- The 3,5-bis(trifluoromethyl) analogue in exhibits higher molecular weight and steric bulk, likely affecting solubility and bioavailability .
Nitrogen Substituent: The 3-hydroxypropyl chain in the target compound introduces a hydrophilic moiety absent in analogues like the 3-amino-4-chlorophenyl group () or the pyrazinylethyl group (). This hydroxyl group could improve aqueous solubility compared to more lipophilic derivatives . Flutolanil’s 3-isopropoxyphenyl substituent contributes to its fungicidal activity, suggesting that alkoxy groups enhance agrochemical efficacy .
Chlorine Placement :
- The target’s 3-chlorophenyl group differs from the 4-chloro position in ’s compound. Chlorine’s position on the aromatic ring can drastically alter steric and electronic interactions with biological targets.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Chlorophenyl Group : May contribute to binding affinity to biological targets.
- Hydroxypropyl Group : Potentially involved in hydrogen bonding interactions.
The IUPAC name of the compound is this compound, and its molecular formula is .
This compound primarily exerts its biological effects through interaction with specific receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the chlorophenyl and hydroxypropyl groups facilitate binding to target proteins.
Potential Targets
- Serotonergic System : Preliminary studies suggest involvement in modulating serotonin receptors, which could have implications for antidepressant activity .
- Enzymatic Pathways : The compound may inhibit specific enzymes related to disease processes, although detailed studies are still required to elucidate these pathways.
Antidepressant Effects
Recent research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can modulate serotonergic and noradrenergic systems, suggesting that this compound may also possess such properties .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Antidepressant-Like Effects : A study evaluated the effects of a related compound on mice, revealing significant antidepressant-like behavior in forced swim tests (FST) and tail suspension tests (TST). The study highlighted modulation of serotonergic receptors as a key mechanism .
- Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the cytotoxic effects of similar benzamide derivatives on various cancer cell lines, demonstrating potent activity and suggesting further exploration for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 3-(3-chlorophenyl)-3-hydroxypropylamine with 4-(trifluoromethyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) at reflux (~66°C) for 48 hours under nitrogen .
- Step 2 : Use a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts and improve yield.
- Step 3 : Purify via column chromatography (e.g., 10% methanol in dichloromethane) .
- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent polarity to minimize side products.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology :
- NMR Analysis : Use and NMR to confirm the presence of the 3-chlorophenyl group (δ ~7.2–7.4 ppm), trifluoromethyl (δ ~120–125 ppm in ), and hydroxypropyl moiety (δ ~4.5 ppm for -OH) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~428.1 Da).
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% recommended for biological assays).
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : DMSO (≥50 mg/mL) or ethanol for biological assays. For crystallization trials, use ethyl acetate/hexane mixtures .
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group or oxidation of the hydroxypropyl chain.
Advanced Research Questions
Q. How can computational docking predict the binding interactions of this compound with biological targets?
- Methodology :
- Software : Use AutoDock Vina for docking simulations. Prepare the ligand (AMBER/GAFF parameters) and receptor (e.g., bacterial enzymes like acps-PPTase) using PyMOL .
- Grid Setup : Focus on active site residues (e.g., catalytic triad for hydrolases).
- Validation : Compare docking poses with crystallographic data (e.g., PDB: 4XYZ). Adjust scoring functions to account for fluorine’s electronegativity .
- Data Analysis : Prioritize binding modes with hydrogen bonds to the benzamide carbonyl and hydrophobic interactions with the trifluoromethyl group.
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If one study reports antibacterial activity (IC = 2 µM) and another shows no effect:
- Step 1 : Verify assay conditions (e.g., bacterial strain, growth medium pH). The trifluoromethyl group’s stability may vary in acidic environments .
- Step 2 : Test metabolite profiles (e.g., via LC-MS/MS) to check for in situ degradation.
- Step 3 : Use isothermal titration calorimetry (ITC) to confirm target engagement if enzymatic inhibition is claimed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
